molecular formula C25H32O2S B13409937 1-(Phenylthio) Boldenone

1-(Phenylthio) Boldenone

Katalognummer: B13409937
Molekulargewicht: 396.6 g/mol
InChI-Schlüssel: YVMCPSUXSCEEGL-BJZAAASJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Phenylthio) Boldenone is a synthetic derivative of boldenone, an anabolic-androgenic steroid Boldenone itself is a derivative of testosterone, characterized by a double bond between the C1 and C2 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Phenylthio) Boldenone can be synthesized through various chemical reactions. One common method involves the reaction of boldenone with phenylthiol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processesThis process may involve the use of specific enzymes or chemical catalysts to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Phenylthio) Boldenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent boldenone structure.

    Substitution: The phenylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(Phenylthio) Boldenone has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of phenylthio substitution on steroid structure and reactivity.

    Biology: Investigated for its potential effects on cellular processes and gene expression.

    Medicine: Explored for its anabolic properties and potential therapeutic applications in muscle wasting diseases.

    Industry: Utilized in the development of new anabolic agents and performance-enhancing drugs

Wirkmechanismus

1-(Phenylthio) Boldenone exerts its effects by binding to androgen receptors, similar to other anabolic steroids. This binding regulates gene transcription and promotes protein synthesis, leading to increased muscle mass and strength. The phenylthio group may influence the compound’s binding affinity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

    Boldenone: The parent compound, lacking the phenylthio group.

    Testosterone: The natural androgen hormone from which boldenone is derived.

    Nandrolone: Another anabolic steroid with similar anabolic effects but different chemical structure.

Uniqueness: 1-(Phenylthio) Boldenone is unique due to the presence of the phenylthio group, which may alter its pharmacokinetics and pharmacodynamics compared to other anabolic steroids. This modification can potentially enhance its anabolic effects while reducing androgenic side effects .

Eigenschaften

Molekularformel

C25H32O2S

Molekulargewicht

396.6 g/mol

IUPAC-Name

(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1-phenylsulfanyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C25H32O2S/c1-24-13-12-21-19(20(24)10-11-22(24)27)9-8-16-14-17(26)15-23(25(16,21)2)28-18-6-4-3-5-7-18/h3-7,14,19-23,27H,8-13,15H2,1-2H3/t19-,20-,21-,22-,23?,24-,25-/m0/s1

InChI-Schlüssel

YVMCPSUXSCEEGL-BJZAAASJSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC([C@]34C)SC5=CC=CC=C5

Kanonische SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CC(C34C)SC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.